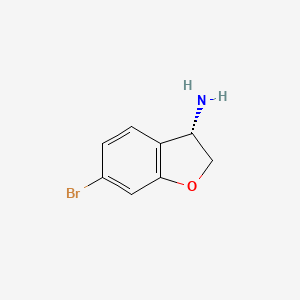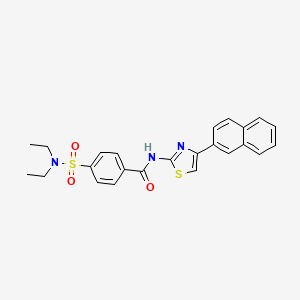![molecular formula C18H14FN5O2S B2781117 3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034262-67-2](/img/structure/B2781117.png)
3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several well-known substructures, including a 1,2,4-triazole ring, a thiophene ring, and a benzamide group . These substructures are common in medicinal chemistry and have been associated with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the thiophene ring are both five-membered heterocycles, which can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-triazole and thiophene rings are known to undergo a variety of chemical reactions. For example, 1,2,4-triazoles can act as ligands in coordination chemistry, and thiophenes can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Antiproliferative Activity
- Synthesis and Antiproliferative Activity : Derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy have been synthesized and tested for their antiproliferative activity. These compounds, including those structurally related to the chemical , have shown potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Antioxidant Activity
- Biological and Antioxidant Activity : A study on triazolopyrimidines, closely related to the chemical compound of interest, has demonstrated significant antimicrobial and antioxidant activities (Gilava et al., 2020).
- Novel Derivatives with Antioxidant and Anticancer Activity : Research involving derivatives bearing structural similarities to the chemical , has shown enhanced antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. These derivatives also exhibited selective cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Some derivatives, including triazole compounds related to the chemical of interest, have been synthesized and demonstrated good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Pharmaceutical Importance
- Heterocyclic Compounds in Medicinal Chemistry : Pyridazine analogs, which are structurally related to the chemical , have shown significant pharmaceutical importance. Their synthesis and characterization, including theoretical and experimental studies, have been detailed (Sallam et al., 2021).
Anti-Influenza Activity
- Benzamide-Based Derivatives for Anti-Influenza Activity : Novel benzamide-based derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, have been synthesized and tested for anti-influenza A virus activity. Some of these compounds showed significant antiviral activities (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. While specific safety data for this compound is not available, compounds containing similar functional groups can pose hazards such as skin and eye irritation, and potential toxicity if ingested or inhaled .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-26-14-6-4-11(9-12(14)19)18(25)20-10-17-22-21-16-7-5-13(23-24(16)17)15-3-2-8-27-15/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZMSGYSGQPEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)
![3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2781035.png)
![Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2781040.png)

![6-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2781042.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)
![4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2781045.png)
![6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2781047.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide](/img/structure/B2781053.png)
![2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781056.png)
